氟美松 17-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

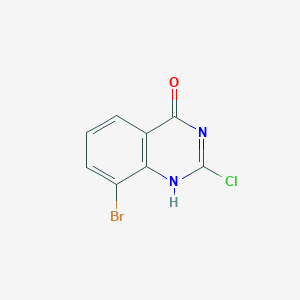

Flumethasone 17-ketone is a compound that falls within the broader category of fluorinated ketones, which are known for their significant role in synthetic chemistry and medicinal applications. These compounds, particularly peptidyl fluoromethyl ketones, are recognized for their ability to inhibit hydrolytic enzymes such as serine and cysteine proteases . The presence of fluorine atoms adjacent to a ketone group enhances the reactivity of the carbonyl group, making these molecules particularly interesting for the development of inhibitors and probes for studying proteolytic activity .

Synthesis Analysis

The synthesis of peptidyl fluoromethyl ketones, which are structurally related to Flumethasone 17-ketone, can be achieved through solid-phase methods using standard Fmoc peptide chemistry . This approach involves the use of bifunctional linkers to incorporate the amino acid fluoromethyl ketone unit at the C-terminal end of peptide sequences . Such methodologies enable the creation of sequence-independent peptidyl-fluoromethyl ketones, which can be further applied in the synthesis of activity-based probes for various enzymes .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones, akin to Flumethasone 17-ketone, has been characterized using various techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and X-ray diffraction . These methods confirm the presence of fluorine atoms in the aromatic ketone structure, which is crucial for the compound's biological activity and interaction with target enzymes .

Chemical Reactions Analysis

Fluorinated ketones exhibit unique reactivity patterns due to the influence of the fluorine atoms. For instance, peptide fluoromethyl ketones have been synthesized and shown to be potent inhibitors of human cathepsin B, with the fluoromethyl ketone demonstrating a significantly higher potency compared to other analogs . The increased potency is attributed to tighter binding to the target enzyme, which is a direct consequence of the fluorine's electronic effects on the ketone moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated ketones are heavily influenced by the presence of fluorine atoms. These atoms not only increase the reactivity of the carbonyl group but also affect the overall physicochemical properties of the molecule . For example, chiral fluoro ketones have been evaluated for their potential as enantioselective catalysts in asymmetric epoxidation reactions . The presence of fluorine can lead to varying degrees of reactivity and enantioselectivity, which are essential parameters in the development of catalytic processes .

科学研究应用

皮肤病应用中的比较疗效

氟美松 17-酮已被评估其在治疗炎症性皮肤病方面的疗效。其比较疗效已与其他皮质类固醇进行研究,突出了其在局部治疗中的作用。研究表明,氟美松,特别是戊酸氟美松的形式,在治疗银屑病和湿疹等疾病方面表现出比其他皮质类固醇更有利的结果。这些研究强调了其在皮肤病治疗中的效力和效用,通常突出其相对于其他皮质类固醇的相对优势和局限性(Stahle,1967;Brogden、Speight 和 Avery,2012)。

分析研究和定量分析

已经开发了用于量化戊酸氟美松和其他含杂环的药物化合物的分析方法,证明了高效液相色谱 (HPLC) 和其他技术的重要性。这些分析方法确保了对药物制剂中氟美松的精确测量和质量控制,突出了其在药理学研究和应用中的重要性(Mandour 等人,2020)。

代谢研究中的更广泛意义

虽然在所搜索的文献中没有广泛记录氟美松 17-酮在代谢研究中的直接应用,但对酮体(包括 β-羟丁酸)的更广泛研究提供了对酮症代谢影响的见解。这些研究深入探讨了代谢适应,包括在各种病理和生理状态下利用酮体,从而为理解像氟美松这样的皮质类固醇的代谢作用提供了一个背景。该领域的研究所探讨了酮体在管理代谢综合征、神经系统疾病以及作为心力衰竭治疗的潜在辅助手段中的治疗潜力,强调了代谢调节在治疗策略中的作用(Kovács 等人,2019;Selvaraj、Kelly 和 Margulies,2020)。

安全和危害

属性

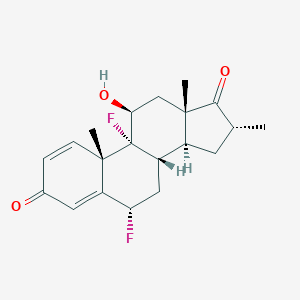

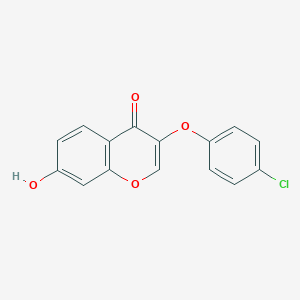

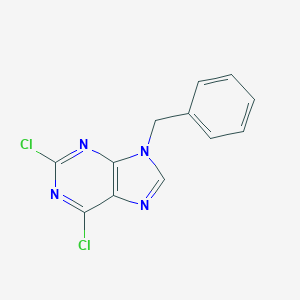

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWAIKMRBAVPM-JRXMGOECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flumethasone 17-ketone | |

CAS RN |

25256-97-7 |

Source

|

| Record name | Flumethasone 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHASONE 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)